2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole
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Overview
Description
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole is an organic compound that features a biphenyl group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole typically involves the coupling of a biphenyl derivative with a thiazole precursor. One common method involves the use of Grignard reagents. For example, 4-bromotoluene can be reacted with magnesium in anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide. This intermediate is then coupled with a thiazole derivative under nitrogen atmosphere to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and protective equipment, are crucial due to the potential toxicity of some reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the biphenyl moiety, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced biphenyl-thiazole derivative.
Substitution: Formation of halogenated or nitrated biphenyl-thiazole derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The biphenyl moiety can intercalate with DNA, disrupting its function, while the thiazole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Thiazole: A heterocyclic compound containing both sulfur and nitrogen atoms in a five-membered ring.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole is unique due to the combination of the biphenyl and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not observed in the individual components .
Properties
CAS No. |
881030-15-5 |
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Molecular Formula |
C16H13NS |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
4-methyl-2-(2-phenylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H13NS/c1-12-11-18-16(17-12)15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
OPPAUDSULLZSNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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